N-(3-fluoro-4-methylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Description
N-(3-fluoro-4-methylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a synthetic small molecule characterized by a dihydropyridazinone core substituted with a thiophen-2-yl group and a fluorinated arylbutanamide side chain. The compound’s PubChem entry () confirms its IUPAC nomenclature, though further experimental data (e.g., crystallographic or biological) are unavailable here .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-13-6-7-14(12-15(13)20)21-18(24)5-2-10-23-19(25)9-8-16(22-23)17-4-3-11-26-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQMPYXPAZXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound lacks the hydroxy, phenoxy, and tetrahydropyrimidinone groups present in compounds m, n, o .
- The thiophene in the target may enhance π-π stacking or sulfur-mediated interactions compared to the phenoxy groups in m/n/o.
Electronic and Physicochemical Properties
- Fluorine Substitution : The 3-fluoro group in the target compound increases electronegativity and lipophilicity (predicted logP ~3.5–4.0), favoring blood-brain barrier penetration compared to the polar hydroxy groups in m/n/o (logP ~2.0–3.0) .
- Thiophene vs.
- Molecular Weight : The target compound (estimated MW ~415 g/mol) is smaller than m/n/o (MW ~650–670 g/mol), suggesting better bioavailability .
Pharmacological Implications
While direct activity data are unavailable, structural analogies permit hypotheses:
- Target Compound: The dihydropyridazinone core is associated with kinase inhibition (e.g., phosphodiesterases), and the thiophene may confer selectivity for sulfur-binding domains in enzymes .
- Compounds m/n/o: Their bulky diphenylhexane and tetrahydropyrimidinone motifs suggest protease or peptidase targeting (e.g., HIV protease inhibitors), though steric hindrance may limit permeability .
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